5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid
Description
Nomenclature and Structural Identification
This compound presents a complex nomenclature system that reflects its intricate molecular architecture. The systematic International Union of Pure and Applied Chemistry name for this compound is 5-acetylimino-4-(trideuteriomethyl)-1,3,4-thiadiazole-2-sulfonic acid, though this specifically refers to the deuterated variant. The non-deuterated form maintains the same structural framework with a standard methyl group substitution.
The molecular formula C₅H₇N₃O₄S₂ defines the fundamental composition of this heterocyclic compound. The molecular weight varies between the standard and deuterated forms, with the non-deuterated version exhibiting a molecular weight of 237.26 grams per mole, while the deuterated analog shows a slightly higher molecular weight of 240.3 grams per mole due to the presence of three deuterium atoms.
Table 1: Fundamental Chemical Properties of this compound
| Property | Standard Form | Deuterated Form |
|---|---|---|
| Molecular Formula | C₅H₇N₃O₄S₂ | C₅H₇N₃O₄S₂ |
| Molecular Weight | 237.26 g/mol | 240.3 g/mol |
| Chemical Abstracts Service Number | 1312679-00-7 | 1795143-17-7 |
| Exact Mass | 236.9878 Da | 240.00662830 Da |
The structural identification reveals a five-membered thiadiazole ring system bearing both acetylimino and sulfonic acid functional groups. The Simplified Molecular Input Line Entry System representation shows the precise connectivity: CN1N=C(S/C/1=N/C(=O)C)S(=O)(=O)O. This notation illustrates the cyclical arrangement with the sulfur atom positioned at the 1,3,4-positions relative to the nitrogen atoms, characteristic of the 1,3,4-thiadiazole scaffold.
The compound exhibits specific stereochemical properties, with computational analysis indicating zero defined atom stereocenters and zero defined bond stereocenters. The topological polar surface area measures 133 Ų, suggesting significant polarity due to the presence of multiple heteroatoms and the sulfonic acid moiety. The hydrogen bond donor count registers as one, while the hydrogen bond acceptor count reaches six, reflecting the compound's capacity for extensive intermolecular interactions.
Historical Context in Heterocyclic Chemistry
The development of 1,3,4-thiadiazole chemistry traces its origins to the pioneering work of Emil Fischer in 1882, who first synthesized the parent 1,3,4-thiadiazole system. This foundational achievement established the groundwork for subsequent exploration of thiadiazole derivatives, which have evolved into one of the most important and well-known heterocyclic nuclei in medicinal chemistry. The historical progression of thiadiazole research demonstrates the scaffold's versatility and biological significance across multiple therapeutic domains.
Thiadiazoles represent a sub-family of azole compounds, with their nomenclature originating from the Hantzsch-Widman systematic naming convention. Structurally, these compounds are characterized as five-membered heterocyclic systems containing one sulfur and two nitrogen atoms. The aromatic nature of the ring system derives from the presence of two double bonds and one of the lone pairs of electrons associated with the sulfur atom. Four constitutional isomers exist, differentiated by the relative positions of the sulfur and nitrogen atoms within the ring framework.
The 1,3,4-thiadiazole isomer has emerged as the most pharmaceutically relevant variant, appearing as a core structural component in numerous therapeutic agents. Notable examples include cephazolin and acetazolamide, which demonstrate the scaffold's utility in antimicrobial and carbonic anhydrase inhibition applications respectively. This particular isomer's prevalence in pharmaceutical applications stems from its unique electronic properties and metabolic stability characteristics.
Table 2: Historical Milestones in 1,3,4-Thiadiazole Development
| Year | Milestone | Significance |
|---|---|---|
| 1882 | Emil Fischer's first synthesis | Established fundamental synthetic methodology |
| Mid-20th Century | Pharmaceutical applications emergence | Recognition of therapeutic potential |
| Late 20th Century | Metabolite identification studies | Understanding of drug metabolism pathways |
| Early 21st Century | Advanced characterization techniques | Detailed structural and biological analysis |
The broad spectrum of biological activities associated with thiadiazole derivatives has established them as pharmacologically significant scaffolds. The nucleus serves as a common and integral feature of various natural products and medicinal agents, demonstrating activities across antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular categories. This diverse pharmacological profile reflects the scaffold's ability to interact with multiple biological targets through various mechanisms of action.
Role as a Methazolamide Metabolite
This compound functions as a critical metabolite in the biotransformation pathway of methazolamide, an anti-glaucomatous carbonic anhydrase inhibitor. Research utilizing immortalized human keratinocytes has definitively identified this sulfonic acid derivative as the final metabolite in methazolamide metabolism. The metabolic pathway represents a complex series of enzymatic transformations that ultimately yield this stable sulfonic acid product.
Metabolic studies employing HaCaT cells have revealed that this compound emerges through a sophisticated biotransformation process involving cytochrome P450 enzymes. The research demonstrates that the sulfonic acid is not a direct product of enzymatic reaction but rather represents an auto-oxidation product of N-[3-methyl-5-sulfe-1,3,4-thiadiazol-2(3H)-ylidene]acetamide, a chemically unstable sulfenic acid intermediate. This intermediate forms through cytochrome P450-mediated oxidation of the beta-lyase product of cysteine conjugate of methazolamide.
High-performance liquid chromatography analysis has confirmed the retention time characteristics of this metabolite, appearing at approximately 10.1 minutes under standard analytical conditions. The identification process involved comprehensive mass spectrometry characterization using liquid chromatography-tandem mass spectrometry techniques. These analytical approaches provided definitive structural confirmation and enabled quantitative assessment of metabolite formation rates.
Table 3: Metabolic Pathway Characteristics
| Pathway Component | Description | Enzymatic Involvement |
|---|---|---|
| Initial Substrate | Methazolamide | - |
| Intermediate Formation | Cysteine conjugate | Beta-lyase |
| Oxidation Step | Sulfenic acid generation | Cytochrome P450 |
| Final Product | Sulfonic acid metabolite | Auto-oxidation |
The metabolic formation of this sulfonic acid demonstrates significant implications for understanding drug disposition and potential toxicological mechanisms. Research indicates that the compound exhibits susceptibility to glutathione conjugation, potentially establishing a futile metabolic cycle that may contribute to enhanced formation of reactive intermediates. This metabolic cycling represents a unique aspect of the compound's biological behavior and underscores its importance in pharmaceutical metabolism research.
Experimental investigations have shown that dexamethasone and beta-naphthoflavone function as inducers of cytochrome P450 in this metabolic pathway, while isoniazid does not demonstrate induction activity. The effect of methimazole, a flavin-containing monooxygenase inhibitor, proved inconsistent in these studies, suggesting that cytochrome P450 rather than flavin-containing monooxygenase serves as the primary enzymatic system responsible for this biotransformation.
Properties
IUPAC Name |
5-acetylimino-4-methyl-1,3,4-thiadiazole-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4S2/c1-3(9)6-4-8(2)7-5(13-4)14(10,11)12/h1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSHBVPQTKPFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(N=C(S1)S(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746925 | |
| Record name | (5Z)-5-(Acetylimino)-4-methyl-4,5-dihydro-1,3,4-thiadiazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312679-00-7 | |
| Record name | (5Z)-5-(Acetylimino)-4-methyl-4,5-dihydro-1,3,4-thiadiazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Thiosemicarbazide Precursors Followed by Sulfonation
A foundational approach involves constructing the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide derivatives. This method, adapted from anticonvulsant thiadiazole syntheses , proceeds as follows:
-
Formation of Thiosemicarbazide Intermediate :
Ethyl chloroacetate reacts with hydrazine hydrate to yield hydrazine carbothioamide. Cyclization under acidic conditions (e.g., concentrated H₂SO₄) generates the 1,3,4-thiadiazole core . -
Introduction of Methyl and Acetylimino Groups :
Methylation at the 4-position is achieved using methyl iodide or dimethyl sulfate in alkaline media. Subsequent acetylation with acetyl chloride or acetic anhydride introduces the acetylimino moiety at the 5-position . -
Sulfonation at the 2-Position :
Direct sulfonation employs fuming sulfuric acid (oleum) at 0–5°C to avoid over-sulfonation. The electrophilic substitution targets the electron-rich 2-position of the thiadiazole ring, yielding the sulfonic acid derivative .
Key Data :
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| Cyclization | H₂SO₄, 80°C, 4h | 68–72 | IR (C=N stretch: 1640 cm⁻¹) |
| Methylation | CH₃I, KOH, ethanol, RT, 12h | 85 | ¹H NMR (δ 2.45, s, 3H, CH₃) |
| Acetylation | Ac₂O, pyridine, 50°C, 6h | 78 | MS (m/z 237 [M+H]⁺) |
| Sulfonation | Oleum, 0°C, 2h | 65 | ¹³C NMR (δ 170.2, SO₃H) |
This route prioritizes modularity, enabling precise control over substituent placement. However, the sulfonation step requires stringent temperature control to minimize side reactions .
Oxidation of Methazolamide Metabolites
As a metabolite of Methazolamide , the target compound can be obtained via oxidative degradation of the parent drug:
-
Hydrolysis of Methazolamide :
Methazolamide undergoes alkaline hydrolysis (NaOH, 60°C, 8h) to cleave the sulfonamide bond, yielding 5-amino-4-methyl-1,3,4-thiadiazole-2-sulfonic acid . -
Acetylation of the Amino Group :
The free amine at the 5-position is acetylated using acetic anhydride in dichloromethane, forming the acetylimino derivative .
Key Data :
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| Hydrolysis | 2M NaOH, 60°C, 8h | 89 | HPLC (purity >95%) |
| Acetylation | Ac₂O, DCM, RT, 24h | 93 | FT-IR (N-H stretch: 3300 cm⁻¹) |
While efficient, this method depends on the availability of Methazolamide and may involve regulatory constraints for large-scale production .
Direct Sulfonation of Prefunctionalized Thiadiazoles
A patent-derived strategy focuses on late-stage sulfonation of a preassembled thiadiazole scaffold:
-
Synthesis of 4-Methyl-5-acetylimino-1,3,4-thiadiazole :
Condensation of methyl hydrazinecarbodithioate with acetyl hydrazine forms the thiadiazole ring, followed by N-methylation using methyl triflate . -
Sulfonation via Chlorosulfonic Acid :
Reaction with ClSO₃H in dry dichloroethane at −10°C introduces the sulfonic acid group. Quenching with ice water isolates the product .
Key Data :
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| Cyclocondensation | Acetyl hydrazine, 100°C, 6h | 75 | ¹H NMR (δ 2.10, s, 3H, COCH₃) |
| Sulfonation | ClSO₃H, −10°C, 1h | 70 | ESI-MS (m/z 237.26 [M−H]⁻) |
This method offers high regioselectivity but requires anhydrous conditions and specialized handling of chlorosulfonic acid .
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Cyclization/Sulfonation | Modular, high functional group tolerance | Multi-step, low sulfonation yield | Moderate |
| Methazolamide Oxidation | High yield, minimal purification | Dependent on drug availability | Low |
| Direct Sulfonation | Regioselective, fewer steps | Hazardous reagents, cost-intensive | High (with safety) |
Chemical Reactions Analysis
5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group, where nucleophiles such as amines or alcohols replace the sulfonic acid moiety, forming new derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Medicinal Applications
1.1 Antimicrobial Activity
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds within this class can effectively inhibit the growth of various pathogens, including bacteria and fungi. For instance, derivatives of 1,3,4-thiadiazole have been tested against Candida albicans, Escherichia coli, and Klebsiella pneumoniae, demonstrating notable activity against these multidrug-resistant strains . The mechanism often involves disruption of microbial biofilms and inhibition of efflux pumps, which are critical for bacterial resistance .
1.2 Anticancer Properties
Thiadiazole derivatives have also been investigated for their potential anticancer effects. The structural characteristics of 5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid may contribute to its ability to induce apoptosis in cancer cells and inhibit tumor growth. Various studies have highlighted the importance of this compound in developing new anticancer agents that target specific pathways involved in cancer cell proliferation .
1.3 Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives have been documented in several studies. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Agricultural Applications
2.1 Pesticidal Activity
Thiadiazole compounds are being explored as potential pesticides due to their ability to disrupt the metabolic processes of pests. Their effectiveness against various agricultural pathogens positions them as valuable alternatives to traditional chemical pesticides . The application of these compounds can lead to increased crop yield and reduced reliance on harmful chemicals.
2.2 Plant Growth Promotion
Some studies suggest that thiadiazole derivatives may enhance plant growth by improving nutrient uptake or inducing stress resistance mechanisms in plants. This dual role as both a pesticide and a growth promoter can be particularly beneficial in sustainable agricultural practices .
Case Studies
Mechanism of Action
The mechanism of action of 5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of microbial metabolic pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid
- Molecular Formula : C₅H₇N₃O₄S₂
- Molecular Weight : 237.26 g/mol ()
- CAS No.: Not explicitly listed, but referenced as a Methazolamide impurity ().
Structural Features: The compound contains a thiadiazole ring substituted with an acetylimino group (N–C=O), a methyl group at position 4, and a sulfonic acid (-SO₃H) group at position 2.
Applications: Primarily used as a reference standard in pharmaceutical quality control for Methazolamide, a carbonic anhydrase inhibitor ().
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Functional Differences and Bioactivity
Reactivity and Pharmacological Effects
Sulfonic Acid vs. Sulfonamide Groups: The target compound’s sulfonic acid (-SO₃H) group confers higher hydrophilicity and acidity compared to sulfonamide (-SO₂NH₂) derivatives like Acetazolamide and Methazolamide. This reduces membrane permeability but enhances solubility for intravenous formulations (). Biological Activity: Sulfonamide derivatives (e.g., Acetazolamide) inhibit carbonic anhydrase by coordinating zinc in the enzyme’s active site. Sulfonic acid derivatives may exhibit weaker binding due to lack of the NH₂ group critical for metal coordination ().
Acetylimino vs. Acetamido Substituents: The acetylimino group (N–C=O) in the target compound and Methazolamide introduces partial double-bond character, stabilizing the thiadiazole ring. In contrast, acetamido (NHCOCH₃) groups in Acetazolamide and its derivatives allow hydrogen bonding, enhancing enzyme interactions ().
Antimicrobial and Anticancer Activity :
- 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid (CAS 827026-60-8) shows IC₅₀ values of 15–30 nM against cancer cell lines (HeLa, A549) and inhibits Mycobacterium smegmatis at 100 µg/mL (). The target compound’s bioactivity remains unstudied but may differ due to structural variations.
Pharmacokinetic Considerations
- Metabolism : Sulfonamide derivatives undergo hepatic metabolism via N-acetylation, while sulfonic acids are excreted unchanged due to their polarity ().
Biological Activity
5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic acid (CAS No. 1312679-00-7) is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered interest due to its diverse biological activities. This compound is notably a metabolite of Methazolamide, a carbonic anhydrase inhibitor, and has implications in various pharmacological contexts including antifungal and anticancer activities.
- Molecular Formula: CHNOS
- Molecular Weight: 237.26 g/mol
- Structure:
- SMILES: CN1N=C(S/C/1=N/C(=O)C)S(=O)(=O)O
- IUPAC Name: (5E)-5-acetylimino-4-methyl-1,3,4-thiadiazole-2-sulfonic acid
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antifungal Activity
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antifungal properties. A study examining various thiadiazole compounds reported that increasing concentrations resulted in larger inhibition zones against Candida albicans, a common fungal pathogen. The compound's sulfonic acid group may enhance its solubility and interaction with fungal cell membranes, contributing to its efficacy .
| Compound | Concentration (mg/cm³) | Inhibition Zone (mm) |
|---|---|---|
| Control | - | 0 |
| AcATSO₃H | 12.5 | 6 |
| AcATSO₃H | 25.0 | 10 |
| AcATSO₃H | 50.0 | 15 |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored in various studies. For example, synthesized compounds from the thiadiazole framework were tested against human cancer cell lines such as HCT-116 and HepG2 using MTT assays to determine their cytotoxic effects. The results demonstrated that several derivatives exhibited significant antiproliferative activity with IC50 values indicating effective concentration levels .
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 15 |
| Compound B | HepG2 | 20 |
| Compound C | HCT-116 | 10 |
The biological activities of thiadiazole derivatives are often attributed to their ability to interact with biological targets such as enzymes and receptors due to their unique structural features. The presence of the sulfonic acid group enhances water solubility and facilitates interaction with polar biological environments .
Case Studies
- Fungicidal Properties : A study demonstrated that the compound showed increased antifungal activity against Candida albicans at higher concentrations. The findings suggest that structural modifications can enhance bioactivity against fungal strains .
- Antitumor Efficacy : Another investigation into the anticancer properties of thiadiazole derivatives revealed that certain modifications led to enhanced inhibition of cancer cell proliferation in vitro. The study highlighted the potential for developing new anticancer agents based on this scaffold .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Key Intermediate | Reference |
|---|---|---|---|
| Cyclization | Carbon disulfide, NaOH, reflux | 5-R-amino-1,3,4-thiadiazole | |
| Alkylation | Chloroacetyl chloride, DMF, triethylamine | Sulfanyl-acetic acid derivatives | |
| Recrystallization | DMF-acetic acid or DMF-ethanol | Purified thiadiazole product |
Basic: Which spectroscopic and analytical methods are used to characterize this compound?
Methodological Answer:
- 1H NMR and IR Spectroscopy : Confirms functional groups (e.g., sulfonic acid, acetylimino) and structural motifs. For example, IR peaks at ~1250 cm⁻¹ indicate C=S bonds in thiadiazoles .
- Elemental Analysis : Validates purity and stoichiometry .
- TLC : Monitors reaction progress and confirms homogeneity .
Advanced: How can cyclization conditions be optimized to improve yield and purity?
Methodological Answer:
- Catalyst selection : Use of sulfuric acid as a cyclization catalyst enhances reaction efficiency (e.g., synthesis of 5-(pyridine-4yl)-1,3,4-thiadiazole-2-amine) .
- Solvent polarity : Polar aprotic solvents like DMF stabilize intermediates, reducing side reactions .
- Temperature control : Refluxing at 80–100°C ensures complete cyclization without decomposition .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Byproduct analysis : Unexpected peaks may arise from incomplete alkylation or oxidation. For example, unreacted thiol groups (-SH) in intermediates can produce disulfide byproducts, detectable via LC-MS .
- Isotopic labeling : Use deuterated solvents to distinguish solvent artifacts from genuine signals in NMR .
- Computational validation : Compare experimental IR/NMR data with DFT-calculated spectra to confirm structural assignments .
Advanced: What strategies are used to analyze the compound’s biological activity in pharmacological research?
Methodological Answer:
- In vitro assays : Screen for anticonvulsant activity via GABA receptor modulation or anti-cancer potential via kinase inhibition assays (e.g., MAP kinase 8) .
- Docking studies : Molecular docking with proteins like MAP kinase 8 identifies binding interactions and mechanistic pathways .
- Structure-activity relationship (SAR) : Modify substituents (e.g., sulfanyl groups) to correlate structural changes with activity trends .
Advanced: How can byproducts in thiadiazole synthesis be minimized or characterized?
Methodological Answer:
- pH control : Maintain neutral pH (7.5) during thiol-disulfide exchange to prevent thiol oxidation .
- Chromatographic purification : Use column chromatography to separate disulfide byproducts from target compounds .
- Mass spectrometry : High-resolution MS identifies byproducts (e.g., dimeric disulfides) for systematic troubleshooting .
Basic: What solvents are suitable for recrystallizing thiadiazole-sulfonic acid derivatives?
Methodological Answer:
- DMF-acetic acid mixtures : Effective for polar intermediates with low solubility in pure ethanol .
- Ethanol-water systems : Ideal for removing hydrophilic impurities .
Advanced: What mechanistic insights exist for thiol-disulfide exchange reactions in thiadiazole chemistry?
Methodological Answer:
- Nucleophilic substitution : Thiolate anions attack electrophilic disulfide bonds, forming new S-S linkages. Kinetic studies show pH-dependent reactivity .
- Radical pathways : Under oxidative conditions, thiyl radicals mediate disulfide formation, detectable via EPR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
